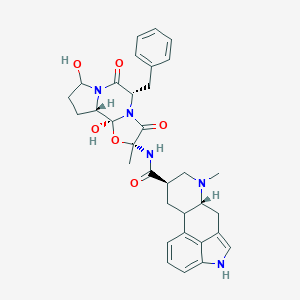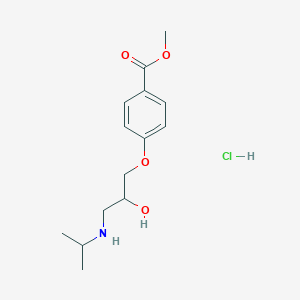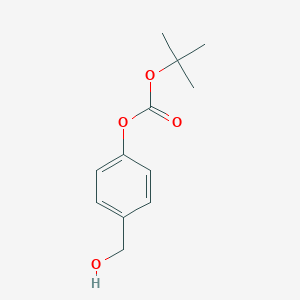
Des-4-Fluorobenzyl Mosaprid
Übersicht
Beschreibung
- Its chemical structure includes a pyrimidine ring and a thiazole ring , with the latter being critical for its catalytic properties.
- TPP serves as a cofactor present in all living systems, participating in several biochemical reactions .
Thiamine pyrophosphate: is a derivative of (vitamin B₁) and is produced within liver cells through the action of the enzyme .
Wissenschaftliche Forschungsanwendungen
Chemie: TPP ist essentiell für die , einen wichtigen Schritt im Energiestoffwechsel.
Biologie: Es spielt eine Rolle bei , der und anderen Stoffwechselwegen.
Medizin: Ein Mangel an TPP führt zu , einer Krankheit, die durch neurologische und kardiovaskuläre Symptome gekennzeichnet ist.
Industrie: TPP wird bei der Herstellung von , wie Thiaminmononitrat und Thiaminhydrochlorid, verwendet.
Wirkmechanismus
- TPP wirkt als Coenzym für Enzyme, die an oxidativen Decarboxylierungsreaktionen beteiligt sind.
- Es stabilisiert Carbanionen während dieser Reaktionen und erleichtert so den Transfer von Acetylgruppen und anderen Zwischenprodukten.
Wirkmechanismus
Target of Action
Des-4-fluorobenzyl Mosapride, also known as GT4H5AY6FS or 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the main metabolite of Mosapride . Its primary target is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) motility .
Mode of Action
Des-4-fluorobenzyl Mosapride acts as a gastroprokinetic agent . It enhances upper GI motility by stimulating the 5-HT4 receptor . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 74.2 nM in guinea pig ileal longitudinal muscle myenteric plexus .
Biochemical Pathways
The activation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride leads to an increase in the motility of the upper GI tract . This action affects the biochemical pathways related to GI motility, resulting in enhanced movement of food through the stomach and small intestine .
Pharmacokinetics
The pharmacokinetics of Des-4-fluorobenzyl Mosapride shows that it has a dose-proportional increase in Cmax and AUC, indicating linear pharmacokinetics up to 40 mg . The Cmax of its metabolite M-1 is 1/6 of that of the unchanged drug . Urinary excretion of the unchanged Mosapride and M-1 during 48 hours after single dosing accounted for 0.1-0.4% and 7.0-11.0% of the dose, respectively .
Result of Action
The stimulation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride results in an increase in the force of contraction and beating rate in isolated atrial preparations . It has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo . Formulations containing Mosapride, including this metabolite, are used in human and veterinary medicine to mitigate post-surgical and Parkinson’s-induced constipation .
Action Environment
The action of Des-4-fluorobenzyl Mosapride can be influenced by various environmental factors. For instance, the presence of cilostamide, a phosphodiesterase III inhibitor, can enhance the force of contraction under isometric conditions in isolated paced human right atrial preparations . Furthermore, the sex of the subject can also influence the pharmacokinetics of Mosapride, with males showing more rapid elimination and extensive first-pass metabolism compared to females .
Biochemische Analyse
Biochemical Properties
Des-4-fluorobenzyl Mosapride interacts with the serotonin receptor 4 (5-HT4) in the gastrointestinal nerve plexus . By stimulating these receptors, it increases the release of acetylcholine, which in turn enhances gastrointestinal motility and gastric emptying .
Cellular Effects
Des-4-fluorobenzyl Mosapride has been shown to have effects on various types of cells. For instance, it has been found to inhibit Kv4.3 potassium channels expressed in Chinese hamster ovary cells . Additionally, it has been shown to stimulate human 5-HT4-serotonin receptors in the heart .
Molecular Mechanism
The molecular mechanism of Des-4-fluorobenzyl Mosapride involves its binding to the 5-HT4 receptors. This binding stimulates the release of acetylcholine, which then enhances gastrointestinal motility and gastric emptying .
Temporal Effects in Laboratory Settings
It is known that the gastric emptying enhancing effect of Mosapride, from which Des-4-fluorobenzyl Mosapride is derived, was decreased after one week of repeated administration .
Dosage Effects in Animal Models
Mosapride has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo .
Metabolic Pathways
Des-4-fluorobenzyl Mosapride is primarily metabolized in the liver. The metabolic pathway involves the removal of the 4-fluorobenzyl group, followed by oxidation of the morpholine ring at position 5, and hydroxylation of the benzene ring at position 3 .
Transport and Distribution
It is known that Mosapride is metabolized mainly in the liver .
Vorbereitungsmethoden
Synthetic Routes: TPP can be synthesized through enzymatic phosphorylation of thiamine by thiamine diphosphokinase.
Industrial Production: While TPP is not directly produced industrially, it is available as a supplement or as part of vitamin B-complex formulations.
Analyse Chemischer Reaktionen
Reaktionstypen: TPP beteiligt sich an verschiedenen Reaktionen, darunter , und .
Häufige Reagenzien und Bedingungen: TPP ist an der beteiligt und wirkt als Coenzym für Enzyme wie und .
Hauptprodukte: Die gebildeten Produkte hängen von den jeweiligen Reaktionen und Substraten ab.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Der Thiazolring von TPP ist für seine katalytische Funktion unerlässlich und unterscheidet ihn von anderen Thiaminderivaten.
Ähnliche Verbindungen: Zu anderen Thiaminderivaten gehören und .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152013-26-8 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)




![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)




